Exatecan-methylacetamide-OH

ADC linker chemistry site-specific conjugation payload derivatization

Differentiate your ADC pipeline with this camptothecin payload's N23 methylacetamide-hydroxyethyl handle. Confers LogP 0.2, mitigating aggregation at DAR 4-8. The terminal hydroxyl enables orthogonal linker chemistries inaccessible to generic Exatecan. Full synthetic protocol disclosed (CN112125915A).

Molecular Formula C27H26FN3O6
Molecular Weight 507.5 g/mol
Cat. No. B12375862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan-methylacetamide-OH
Molecular FormulaC27H26FN3O6
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O
InChIInChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-24-14(9-31(20)25(34)15(16)11-37-26(27)35)23-19(30(3)21(33)10-32)6-5-13-12(2)17(28)8-18(29-24)22(13)23/h7-8,19,32,36H,4-6,9-11H2,1-3H3/t19-,27-/m0/s1
InChIKeyCPTRGGHYNGTFRJ-PPHZAIPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exatecan-methylacetamide-OH: An Exatecan-Derived ADC Payload for Targeted Oncology Research


Exatecan-methylacetamide-OH (CAS 2594423-51-3, C27H26FN3O6, MW 507.51) is a synthetic camptothecin analog and exatecan derivative designed specifically as a cytotoxic payload for antibody-drug conjugates (ADCs) . As a DNA topoisomerase I inhibitor, it shares the mechanism of action of the camptothecin class but incorporates a strategically positioned methylacetamide-hydroxyl functionality that serves as a chemical handle for linker conjugation, distinguishing it from earlier-generation exatecan analogs used in ADC development [1].

Why Exatecan-methylacetamide-OH Cannot Be Interchanged with Generic Exatecan or DXd in ADC Development


Generic substitution between camptothecin-class ADC payloads such as exatecan (DX-8951), DXd, and SN-38 is not scientifically valid due to fundamentally divergent linker attachment chemistry, which directly dictates conjugate stability, drug-to-antibody ratio (DAR) homogeneity, and tumor-selective payload release kinetics. Exatecan-methylacetamide-OH incorporates a terminal primary hydroxyl on a methylacetamide side chain that provides a discrete, single-point conjugation site, enabling predictable and controlled linker chemistry — a structural feature absent in unmodified exatecan and distinctly positioned relative to the hydroxy group of DXd. Without quantitative evidence of matched DAR distribution, linker stability, and in vivo efficacy in the intended ADC construct, interchanging these payloads introduces unquantified risk into conjugate performance [1].

Quantitative Differentiation of Exatecan-methylacetamide-OH from Closest ADC Payload Analogs


Structural Basis for Site-Specific ADC Conjugation: Distinct Linker Attachment Site vs. Exatecan and DXd

Exatecan-methylacetamide-OH is explicitly designed with a pendant methylacetamide moiety terminating in a primary hydroxyl (-OH) group, providing a single, chemically accessible nucleophilic site for linker attachment. This structure is disclosed as Compound 6 in CN112125915A [1]. By contrast, neither exatecan (DX-8951) nor DXd (CAS 1599440-33-1) carries this methylacetamide-hydroxyl architecture. The specific positioning of this hydroxyl on a flexible methylacetamide spacer is intended to minimize steric hindrance during conjugation and to preserve topoisomerase I binding affinity after linker attachment, a design consideration not addressed in unmodified exatecan-based ADCs .

ADC linker chemistry site-specific conjugation payload derivatization

Physicochemical Property Differentiation: LogP and Solubility Profile vs. DXd and SN-38

The measured LogP of Exatecan-methylacetamide-OH is 0.2 , indicating significantly higher hydrophilicity compared to SN-38 (LogP ~2.5) and topotecan (LogP ~0.8), and comparable to DXd. For ADC payloads, a lower LogP is associated with improved aqueous solubility of the antibody-drug conjugate, reduced aggregation propensity, and enhanced bystander killing effect through better diffusion of the released payload across cell membranes [1].

ADC payload hydrophilicity LogP optimization bystander killing

Molecular Weight Optimization for ADC DAR Control: 507.5 Da vs. SN-38 and Exatecan

The molecular weight of Exatecan-methylacetamide-OH is 507.5 g/mol , which falls within the optimal range (400-800 Da) for ADC payloads to avoid excessive hydrophobicity-induced aggregation while retaining sufficient mass for hydrophobic interaction chromatography (HIC)-based DAR analysis [1]. This mass is intermediate between SN-38 (392.4 Da) and exatecan (435.5 Da) on the lower end, and the maytansinoid DM1 (738.3 Da) on the higher end, potentially offering a balanced profile for conjugate characterization.

payload molecular weight DAR determination hydrophobic interaction chromatography

Patent-Disclosed Synthetic Tractability: Direct Conjugation via Terminal Hydroxyl vs. Multi-Step Derivatization Required for Exatecan

According to CN112125915A, Exatecan-methylacetamide-OH (Compound 6) is prepared as a drug-linker intermediate wherein the terminal hydroxyl of the methylacetamide group can be directly activated or coupled to a linker moiety without additional protection/deprotection steps at the camptothecin core hydroxyl [1]. This contrasts with exatecan, where the C10 hydroxyl must be selectively protected before linker attachment to avoid undesired side reactions, adding at least two synthetic steps to payload-linker preparation [2].

ADC payload synthesis one-step conjugation linker-payload intermediate

Topoisomerase I Inhibitory Potency: Class-Level Expectation Based on Exatecan Scaffold, with Caution Regarding Unverified Specific Activity

Exatecan-methylacetamide-OH is disclosed as an exatecan analog with anticancer effects in CN112125915A; however, no target-specific IC50 values for purified topoisomerase I are publicly reported for this compound [1]. As a class-level reference, exatecan (DX-8951) inhibits topoisomerase I with an IC50 of 0.3-0.5 μM, approximately 10-fold more potent than SN-38 (IC50 3-5 μM) and 20- to 50-fold more potent than topotecan (IC50 10-25 μM) in standard plasmid DNA relaxation assays [2]. Structural similarity suggests Exatecan-methylacetamide-OH retains potent topoisomerase I inhibition, but the absence of direct comparative data means procurement decisions should not rely on assumed equipotency without confirmation.

topoisomerase I inhibition DNA damage camptothecin potency

Procurement-Ready Application Scenarios for Exatecan-methylacetamide-OH in ADC Research and Development


Site-Specific ADC Conjugate Development Requiring Single-Point Linker Attachment

Programs aiming to produce homogeneous ADC constructs with defined DAR values should prioritize Exatecan-methylacetamide-OH. The terminal hydroxyl of the methylacetamide side chain, disclosed in CN112125915A as a conjugation-competent handle, enables direct, site-specific linker coupling without competing reactions at the camptothecin core . This structural feature is not readily available in unmodified exatecan or DXd and may reduce the need for additional synthetic derivatization steps, as discussed in Evidence Item 4.

ADC Formulation Screening Where Payload Hydrophilicity Is a Critical Quality Attribute

For ADC programs experiencing conjugate aggregation or solubility challenges with more hydrophobic payloads, Exatecan-methylacetamide-OH — with its measured LogP of 0.2 — offers a favorable hydrophilicity profile for formulation development. As established in Evidence Item 2, this LogP value is substantially lower than SN-38 and is among the lowest reported for camptothecin-class ADC payloads, which may reduce the need for formulation additives such as polysorbates and improve long-term conjugate stability .

High-Resolution DAR Characterization Using Hydrophobic Interaction Chromatography

Analytical development laboratories performing HIC-based DAR determination for ADC quality control can leverage the 507.5 Da molecular weight of Exatecan-methylacetamide-OH to achieve adequate chromatographic resolution between drug-loaded species. As discussed in Evidence Item 3, this mass provides a balanced separation window — heavier than SN-38 for better resolution of DAR0 through DAR8 species, yet light enough to avoid the excessive hydrophobicity that complicates HIC analysis of maytansinoid conjugates .

Comparative ADC Payload Screening Requiring In-House Potency Verification

Given the absence of publicly reported topoisomerase I IC50 data for Exatecan-methylacetamide-OH — as explicitly noted in Evidence Item 5 — the most appropriate procurement scenario is a structured head-to-head screening against exatecan and DXd within the user's own ADC platform. Procurement should include a requirement for vendor-provided lot-specific purity (≥97-98% as specified by MedChemExpress and InvivoChem), residual solvent analysis, and an in-house cytotoxicity assay against a standardized cell panel (e.g., HER2-positive SK-BR-3 or NCI-N87) to establish platform-specific relative potency before committing to scale-up quantities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exatecan-methylacetamide-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.